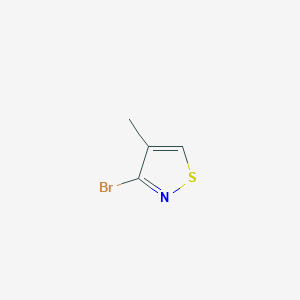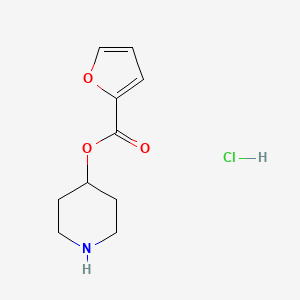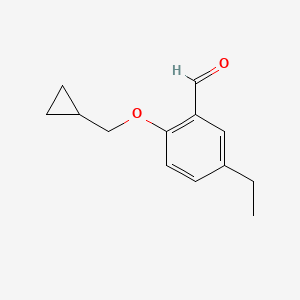![molecular formula C14H22ClNO B1441123 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1146956-94-6](/img/structure/B1441123.png)
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride include its molecular formula (C14H22ClNO) and its CAS number (1146956-94-6) . Detailed properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Asymmetric Organocatalysis
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride: is a valuable compound in the field of asymmetric organocatalysis. It can serve as a building block for creating chiral pyrrolidine-based organocatalysts . These catalysts are crucial for inducing stereoselectivity in various chemical reactions, enabling the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.
Drug Discovery
In medicinal chemistry, the pyrrolidine ring found in 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a versatile scaffold for designing new drugs . Its saturated nature and non-planarity allow for increased three-dimensional coverage and the exploration of pharmacophore space, which is essential for the development of compounds with novel biological activities.
Synthesis of Biologically Active Compounds
The compound’s structure is conducive to the synthesis of biologically active molecules. It can be used to create derivatives that exhibit a range of biological activities, potentially leading to the development of new therapeutic agents . The steric factors and the ability to introduce various substituents make it a valuable tool for structure-activity relationship (SAR) studies.
Ligand Design in Catalysis
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride: can be employed in the design of ligands for catalysis . The pyrrolidine moiety is a common structural motif in many ligands, which can bind to metal centers and influence the outcome of catalytic processes. This has implications for industrial chemistry, where efficient and selective catalysts are needed.
Construction of Complex Molecular Architectures
The compound is instrumental in the construction of complex molecular architectures . Its use in organocatalysis has opened up new pathways for the facile assembly of intricate molecules, which can have applications ranging from materials science to nanotechnology.
Modification of Physicochemical Properties
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride: can be used to modify the physicochemical properties of molecules . The introduction of the pyrrolidine ring into a compound can alter its solubility, stability, and overall reactivity, which is crucial for optimizing drug candidates for better absorption, distribution, metabolism, and excretion (ADME) profiles.
properties
IUPAC Name |
3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVDXURIGIWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)





![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)

